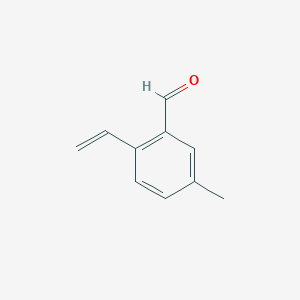
5-Methyl-2-vinylbenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-vinylbenzaldehyde is an organic compound with the molecular formula C10H10O It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a vinyl group at the 2-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-Methyl-2-vinylbenzaldehyde can be synthesized through various methods. One common approach involves the reduction and cross-coupling of substituted benzaldehydes. For instance, a two-step, one-pot procedure can be employed, where a stable aluminum hemiaminal serves as a tetrahedral intermediate, protecting the latent aldehyde. This intermediate can then undergo cross-coupling with organometallic reagents to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2-vinylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The vinyl group can participate in substitution reactions, such as halogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or borane (BH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Methyl-2-vinylbenzoic acid.
Reduction: 5-Methyl-2-vinylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the specific reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-vinylbenzaldehyde has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Industry: It is used in the production of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-vinylbenzaldehyde depends on its specific application. In the context of its use in organic synthesis, the compound acts as a reactive intermediate, participating in various chemical reactions to form desired products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Vinylbenzaldehyde: Lacks the methyl group at the 5-position.
5-Methylbenzaldehyde: Lacks the vinyl group at the 2-position.
2-Methyl-5-vinylbenzaldehyde: A positional isomer with the methyl and vinyl groups swapped.
Uniqueness
5-Methyl-2-vinylbenzaldehyde is unique due to the presence of both the methyl and vinyl groups on the benzene ring, which imparts distinct reactivity and properties compared to its similar compounds. This unique structure makes it a valuable intermediate in various synthetic applications.
Eigenschaften
Molekularformel |
C10H10O |
|---|---|
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
2-ethenyl-5-methylbenzaldehyde |
InChI |
InChI=1S/C10H10O/c1-3-9-5-4-8(2)6-10(9)7-11/h3-7H,1H2,2H3 |
InChI-Schlüssel |
NLJHZVURLXDEBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C=C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 2-oxo-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13011786.png)
![5,7-Dihydrofuro[3,4-b]pyrazin-2-amine](/img/structure/B13011787.png)
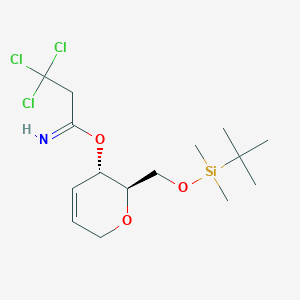

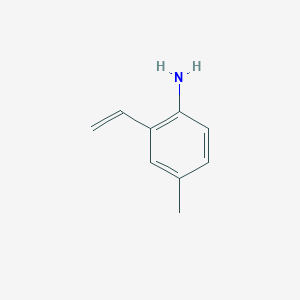
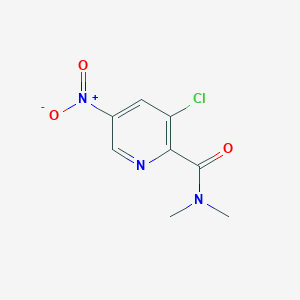
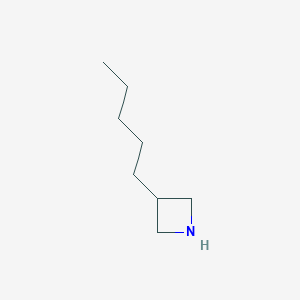
![N-(Bicyclo[2.2.1]heptan-2-yl)pyridin-3-amine](/img/structure/B13011817.png)
![4-Vinylbenzo[d][1,3]dioxole](/img/structure/B13011821.png)
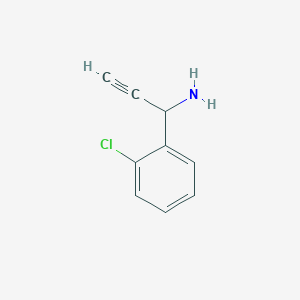

![2-(3-(2-Methoxy-2-oxoethyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B13011831.png)
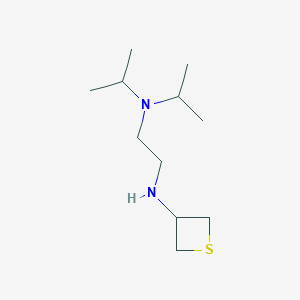
![7,8-Dihydro-1H-pyrano[4,3-b]pyridin-2(5H)-one](/img/structure/B13011852.png)
